molecular formula C14H20N2 B12945831 5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole

5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12945831
M. Wt: 216.32 g/mol
InChI Key: GVAVHFFCAISWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. Pyrroles are known for their biological activity and are often used as building blocks in pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of aromatic aldehydes, ammonium salts, and other reagents in the presence of solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features and the resulting chemical properties.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5-benzyl-3-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C14H20N2/c1-11-14-10-16(9-13(14)7-15-11)8-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3

InChI Key

GVAVHFFCAISWEG-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN(CC2CN1)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.